

An In-depth Technical Guide to N-methylcyclohexanecarboxamide

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Compound of Interest

Compound Name: *N-methylcyclohexanecarboxamide*

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Abstract

This technical guide provides a comprehensive overview of **N-methylcyclohexanecarboxamide**, a secondary amide derivative of cyclohexanecarboxylic acid. The document details its chemical identity, physicochemical properties, synthesis methodologies, and available spectral data. While direct biological activity and therapeutic applications for **N-methylcyclohexanecarboxamide** are not extensively documented in current literature, this guide serves as a foundational resource for researchers exploring the potential of this and related chemical scaffolds in medicinal chemistry and drug discovery. The synthesis of cyclohexanecarboxamide derivatives is a notable area of interest in the development of various biologically active molecules.

Chemical Identity and Physicochemical Properties

N-methylcyclohexanecarboxamide is a well-defined chemical entity with the IUPAC name **N-methylcyclohexanecarboxamide**^[1]. Its fundamental properties are summarized in the table below. While experimental data for some properties are not readily available, computed values from reliable databases offer valuable estimations.

Property	Value	Source
IUPAC Name	N-methylcyclohexanecarboxamide	[1]
Molecular Formula	C ₈ H ₁₅ NO	[1]
Molecular Weight	141.21 g/mol	[1]
CAS Number	6830-84-8	[1]
Canonical SMILES	CNC(=O)C1CCCCC1	[1]
InChI Key	VJPHAMJNGICSLT-UHFFFAOYSA-N	[1]
XLogP3-AA (Computed)	1.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area	29.1 Å ²	[1]

Synthesis of N-methylcyclohexanecarboxamide

The synthesis of **N-methylcyclohexanecarboxamide** can be achieved through several established organic chemistry routes. The most common approaches involve the reaction of a cyclohexanecarboxylic acid derivative with methylamine.

From Cyclohexanecarboxylic Acid via Acid Chloride

A prevalent method for the preparation of **N-methylcyclohexanecarboxamide** involves a two-step process. First, cyclohexanecarboxylic acid is converted to its more reactive acid chloride derivative, cyclohexanecarbonyl chloride, using a chlorinating agent such as thionyl chloride. The subsequent reaction of the acid chloride with an aqueous solution of methylamine yields the desired **N-methylcyclohexanecarboxamide**[2].

Experimental Protocol:

- Step 1: Synthesis of Cyclohexanecarbonyl Chloride
 - In a round-bottom flask equipped with a reflux condenser and a gas trap, place cyclohexanecarboxylic acid.
 - Add an excess of thionyl chloride (SOCl_2), typically 1.5 to 2.0 equivalents.
 - Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO_2).
 - After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.
- Step 2: Synthesis of **N-methylcyclohexanecarboxamide**
 - In a separate flask, prepare an aqueous solution of methylamine (CH_3NH_2).
 - Cool the methylamine solution in an ice bath.
 - Slowly add the freshly prepared cyclohexanecarbonyl chloride to the cooled methylamine solution with vigorous stirring. The reaction is exothermic.
 - Continue stirring for a specified period to ensure complete reaction.
 - The product, **N-methylcyclohexanecarboxamide**, may precipitate from the solution or can be extracted with a suitable organic solvent.
 - Purify the crude product by recrystallization or chromatography.



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Synthesis from Cyclohexanecarboxylic Acid.

Direct Aminolysis of Methyl Cyclohexanecarboxylate

Another synthetic route is the direct aminolysis of an ester of cyclohexanecarboxylic acid, such as methyl cyclohexanecarboxylate, with methylamine. This method can be performed with or without a catalyst.

Experimental Protocol (Uncatalyzed):

- In a sealed pressure tube, combine methyl cyclohexanecarboxylate and an excess of methylamine (as a solution in a suitable solvent like THF or as a gas).
- Heat the mixture to a temperature typically ranging from 120-150°C for 24-48 hours.
- Monitor the reaction progress using techniques like TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the excess methylamine and the methanol byproduct under reduced pressure.
- The crude product can then be purified by distillation or chromatography.



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References

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- 2. N-methoxy-N-methylcyclohexanecarboxamide | C₉H₁₇NO₂ | CID 11769007 - PubChem [pubchem.ncbi.nlm.nih.gov]
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